4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring, a dihydropyridine ring, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step reactions. One common method involves the reaction of acetylacetone with cyanoacetohydrazide in ethanol containing piperidine at reflux temperature. The resulting product is then treated with ammonium isothiocyanate and heated at reflux temperature to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Reagents such as 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition disrupts the DNA replication process, leading to the death of bacterial cells . Additionally, its structure allows it to interact with various biological pathways, making it a versatile compound for research.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound is similar in structure but contains a thioxo group instead of an oxo group.
1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has an amino group instead of the pyridin-3-ylmethylene group.
Uniqueness
The uniqueness of 4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit DNA gyrase and its potential antimicrobial activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N4O/c1-10-6-11(2)18(14(19)13(10)7-15)17-9-12-4-3-5-16-8-12/h3-6,8-9H,1-2H3/b17-9+ |
InChI Key |
HFVNZNLORBPFLH-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CN=CC=C2)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CN=CC=C2)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CN=CC=C2)C#N)C |
Origin of Product |
United States |
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